2,6-Diamino-8-azapurine
CAS No.: 18620-97-8
Cat. No.: VC21058816
Molecular Formula: C4H5N7
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18620-97-8 |
|---|---|
| Molecular Formula | C4H5N7 |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | 2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
| Standard InChI | InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |
| Standard InChI Key | ZRGGIIHGSKTEBF-UHFFFAOYSA-N |
| SMILES | C12=NNN=C1N=C(N=C2N)N |
| Canonical SMILES | C12=NNN=C1N=C(N=C2N)N |
Introduction
Chemical Structure and Basic Properties
2,6-Diamino-8-azapurine is a modified purine in which the C8 position of the purine scaffold is replaced by a nitrogen atom, forming an 8-azapurine structure. This modification confers distinct photophysical and biochemical properties that differentiate it from canonical purines.
Physical and Chemical Properties
The basic physical and chemical properties of 2,6-Diamino-8-azapurine are summarized in the following table:
| Property | Characteristic |
|---|---|
| Molecular Formula | C4H5N7 |
| Molecular Weight | 151.13 g/mol |
| CAS Number | 18620-97-8 |
| IUPAC Name | 2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
| Chemical Structure | A triazolo-pyrimidine ring system with amino groups at positions 5 and 7 |
| Physical Appearance | Crystalline solid |
| Purity (Commercial) | Generally 95% or higher |
The compound is a nitrogen-enriched heterocycle with an 8-azapurine core structure. This structural modification significantly alters its electronic properties compared to natural purines, particularly manifesting in its enhanced fluorescence capabilities .
Tautomeric Forms
2,6-Diamino-8-azapurine exhibits complex tautomeric equilibria that significantly influence its spectroscopic properties. Spectroscopic studies indicate that in neutral aqueous solution, the compound predominantly exists in the N9H tautomeric form. This tautomeric preference is important for understanding its interactions with enzymes and its fluorescence behavior .
The tautomeric equilibrium between amino and imino forms dominates the fluorescence behavior of 2,6-Diamino-8-azapurine. The ground-state tautomers can be resolved via UV-Vis spectroscopy (peaks at 300–320 nm) and 1H NMR analysis (δ 6.5–7.5 ppm for NH protons).
Fluorescence Properties
One of the most distinctive characteristics of 2,6-Diamino-8-azapurine is its intense fluorescence in neutral aqueous media. This property has made it particularly valuable for various analytical and biochemical applications.
Spectroscopic Characteristics
2,6-Diamino-8-azapurine exhibits strong fluorescence centered at 365 nm when excited at appropriate wavelengths. The spectroscopic and fluorescence properties are summarized in the following table:
| Form | pKa | Absorption λmax (nm) | ε (M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield | Lifetime (ns) |
|---|---|---|---|---|---|---|
| Free base (neutral) | 3.7; 7.7 | 280 | 8,500 | 365 | 0.40 | 7.5; 0.2 |
| Cation (acidic pH) | - | ~258 | ~12,000 | 410 | - | - |
| N9-β-D-riboside | - | - | - | 365 | ~0.9 | - |
| N8-β-D-riboside | - | - | - | ~430 | ~0.4 | - |
| N7-β-D-riboside | - | - | - | 410 | ~0.04 | - |
The compound exhibits bi-exponential fluorescence decay with lifetimes of approximately 7.5 and 0.2 ns in neutral aqueous solutions .
pH-Dependent Fluorescence
The fluorescence properties of 2,6-Diamino-8-azapurine are strongly pH-dependent. In acidic media (pH ~2.5), its fluorescence emission shifts from 365 nm to approximately 410 nm. This spectral shift is attributed to a change in tautomerism upon protonation, from the N9H toward the N8H form, followed by rapid excited-state deprotonation of the latter .
Excited-State Proton Transfer Reactions
A particularly interesting aspect of 2,6-Diamino-8-azapurine's photophysics is its participation in excited-state proton transfer (ESPT) reactions. Upon excitation, significant shifts occur in acid-base equilibria. For example, the N8-methyl derivative exhibits a ground-state pKa of 4.8, but its excited-state pK* is calculated to be as low as -2, resulting in rapid deprotonation upon excitation .
Enzymatic Reactions
2,6-Diamino-8-azapurine (often abbreviated in literature as DaaPu or 8-azaDaPur) serves as an important substrate for enzymatic studies, particularly involving purine nucleoside phosphorylase (PNP).
Ribosylation Reactions
A significant biochemical property of 2,6-Diamino-8-azapurine is its ability to undergo enzymatic ribosylation catalyzed by PNP. Different forms of PNP catalyze this reaction with varying site selectivity:
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Recombinant Calf PNP: Catalyzes ribosylation predominantly at N7 and N8 positions, with the proportion of N8/N7 ribosylated products markedly dependent on reaction conditions .
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E. coli PNP: Produces a mixture of N8 and N9-substituted ribosides .
The ribosylation reaction typically proceeds as follows:
Site-Selective Ribosylation
The site selectivity of the ribosylation reaction is of particular interest. Experimental studies supported by molecular modeling have shown that the specific ribosylation site (N7, N8, or N9) depends on:
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The type of PNP enzyme used (mammalian vs. bacterial)
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Reaction conditions (pH, temperature, buffer composition)
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The binding orientation of the substrate within the enzyme's active site
Molecular dynamics simulations reveal that 2,6-Diamino-8-azapurine binds preferentially at the N8 position within the PNP active site, which explains the predominance of N8-ribosylated products with certain enzymes .
Phosphorolysis Reactions
The ribosides of 2,6-Diamino-8-azapurine can undergo phosphorolytic cleavage, which is the reverse of the ribosylation reaction. This process is particularly interesting for analytical applications because it produces a significant fluorogenic effect, especially with the N7- and N8-ribosides .
The phosphorolytic activity varies significantly depending on the specific riboside and the PNP enzyme used, as summarized in the following table:
| Substrate | Calf PNP Activity (%) | E. coli PNP Activity (%) | Fluorogenic Response (Δλ) |
|---|---|---|---|
| N9-riboside | 100 | 85 | None |
| N7-riboside | 30 | 45 | +70 nm |
| N8-riboside | Variable | Variable | +70 nm |
This table shows that while N9-riboside is most efficiently cleaved by PNP enzymes, the N7- and N8-ribosides produce a more pronounced fluorogenic effect due to a ~70 nm red shift upon cleavage .
Research Applications
The unique properties of 2,6-Diamino-8-azapurine have led to its use in various research applications, particularly in biochemistry and molecular biology.
Fluorescent Probes in Enzymology
Due to its intense fluorescence and the substantial changes in its spectral properties upon chemical modification, 2,6-Diamino-8-azapurine and its derivatives serve as excellent fluorescent probes for enzymatic studies:
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Monitoring Enzymatic Reactions: The compound can be used to monitor enzymatic reactions involving purine metabolism in real-time due to changes in fluorescence properties during the reaction .
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Purine Nucleoside Phosphorylase Studies: 2,6-Diamino-8-azapurine serves as a substrate for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the reversible conversion between purines and their nucleosides. Experimental studies have demonstrated that it is ribosylated at specific positions, which is crucial for understanding its interaction with PNP .
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Enzyme Mechanism Exploration: Molecular dynamics simulations using 2,6-Diamino-8-azapurine have revealed insights about the binding preferences within the PNP active site, enhancing our understanding of purine analog interactions with enzymes .
Analytical Applications
The fluorescence properties of 2,6-Diamino-8-azapurine and its ribosides make them valuable tools for analytical applications:
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Fluorogenic Assays: The N7-riboside of 2,6-Diamino-8-azapurine serves as a fluorogenic substrate for mammalian PNP, while the N8-riboside is specific for bacterial PNP. This selectivity allows for the development of specific assays for these enzymes .
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High Sensitivity Detection: The high quantum yield of fluorescence (~0.4 for the free base, up to 0.9 for some ribosides) enables high-sensitivity detection in analytical applications .
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pH Sensors: The pH-dependent fluorescence properties could potentially be exploited in the development of fluorescent pH sensors for biological systems .
Comparison with Related Compounds
Understanding the properties of 2,6-Diamino-8-azapurine in relation to similar compounds provides valuable context for its research applications.
Structural Comparisons
The key structural differences between 2,6-Diamino-8-azapurine and related compounds include:
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Comparison with 2,6-Diaminopurine: 2,6-Diaminopurine (C5H6N6, MW: 150.14 g/mol) differs from 2,6-Diamino-8-azapurine in that it has a carbon at position 8 instead of nitrogen. This structural difference significantly affects their photophysical properties .
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Comparison with 8-Azaguanine: 8-Azaguanine is another 8-azapurine derivative with different substituents at position 2 (oxygen instead of an amino group), which affects its fluorescence properties and enzymatic interactions .
Fluorescence Properties Comparison
The fluorescence properties of 2,6-Diamino-8-azapurine compared to similar compounds are summarized below:
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2,6-Diaminopurine: Exhibits weak fluorescence (quantum yield <10%), limiting its utility in fluorescence-based studies .
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8-Azaguanine: While fluorescent, its quantum yield (25%) is lower than 2,6-Diamino-8-azapurine, and its phosphorolysis by PNP is less efficient .
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8-Azaxanthine: Exhibits shorter λmax and reduced quantum yield due to distinct tautomeric preferences and ESPT dynamics .
The 8-aza substitution in 2,6-Diamino-8-azapurine enhances π-electron delocalization, increasing fluorescence intensity compared to non-aza analogs like 2,6-diaminopurine .
Synthesis and Purification Methods
Various approaches have been developed for the synthesis and purification of 2,6-Diamino-8-azapurine and its derivatives.
Enzymatic Synthesis
Enzymatic synthesis offers advantages of regioselectivity and mild reaction conditions:
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PNP-Catalyzed Synthesis: Using purine nucleoside phosphorylase in a reverse reaction to catalyze the ribosylation of 2,6-Diamino-8-azapurine. This approach is particularly useful for synthesizing specific ribosides .
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Optimization of Enzymatic Conditions: The yield and site-selectivity of enzymatic ribosylation can be optimized by adjusting reaction parameters such as pH (optimal around 6.6-8.5), temperature (typically 35-37°C), and buffer composition .
Purification Methods
Purification of 2,6-Diamino-8-azapurine and its ribosides typically involves:
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HPLC Separation: High-performance liquid chromatography on a C8 column is commonly used to separate the various ribosylation products (N7, N8, and N9 ribosides) .
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Spectroscopic Identification: The products are identified by comparing their spectral properties, particularly UV absorption and fluorescence emission characteristics .
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Analytical Verification: Purity validation typically employs HPLC with UV detection (λ = 260–280 nm) and mass spectrometry (ESI-MS) to confirm molecular weight, cross-checked with NMR to resolve tautomeric ambiguities.
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